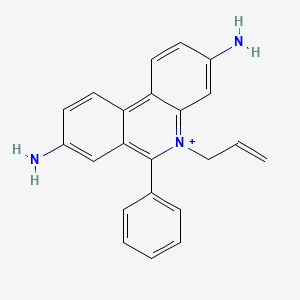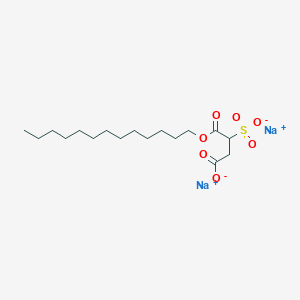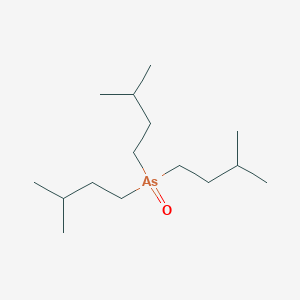
Tris(3-methylbutyl)(oxo)-lambda~5~-arsane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(3-methylbutyl)(oxo)-lambda~5~-arsane is an organoarsenic compound characterized by the presence of three 3-methylbutyl groups attached to an arsenic atom, which is also bonded to an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(3-methylbutyl)(oxo)-lambda~5~-arsane typically involves the reaction of arsenic trioxide with 3-methylbutyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
As2O3+6C5H12O→2As(C5H11)3O+3H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Tris(3-methylbutyl)(oxo)-lambda~5~-arsane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The 3-methylbutyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide, while reduction may produce arsenic trihydride.
Aplicaciones Científicas De Investigación
Tris(3-methylbutyl)(oxo)-lambda~5~-arsane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of arsenic-based drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Tris(3-methylbutyl)(oxo)-lambda~5~-arsane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Tris(3-methylbutyl)phosphine oxide: Similar in structure but contains phosphorus instead of arsenic.
Tris(3-methylbutyl)borate: Contains boron instead of arsenic and has different chemical properties.
Uniqueness
Tris(3-methylbutyl)(oxo)-lambda~5~-arsane is unique due to the presence of the arsenic atom, which imparts distinct chemical reactivity and potential biological activity compared to its phosphorus and boron analogs. The compound’s ability to form stable complexes with various ligands makes it valuable in research and industrial applications.
Propiedades
Número CAS |
65603-21-6 |
|---|---|
Fórmula molecular |
C15H33AsO |
Peso molecular |
304.34 g/mol |
Nombre IUPAC |
1-[bis(3-methylbutyl)arsoryl]-3-methylbutane |
InChI |
InChI=1S/C15H33AsO/c1-13(2)7-10-16(17,11-8-14(3)4)12-9-15(5)6/h13-15H,7-12H2,1-6H3 |
Clave InChI |
IQPXJRPNVQMGGX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC[As](=O)(CCC(C)C)CCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14467924.png)

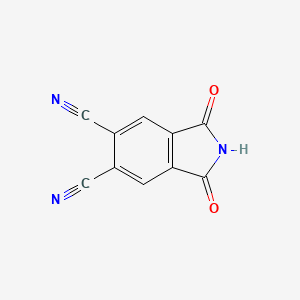
![10-[3-(Dimethylamino)propyl]-1-(hydroxyamino)acridin-9(10H)-one](/img/structure/B14467952.png)
![Sodium M-[[4-[[P-[bis(2-hydroxyethyl)amino]phenyl]azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B14467956.png)

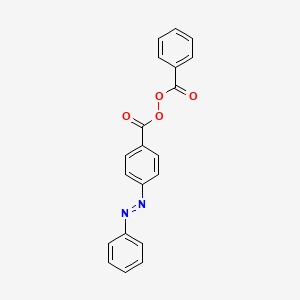
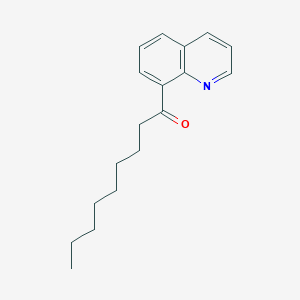

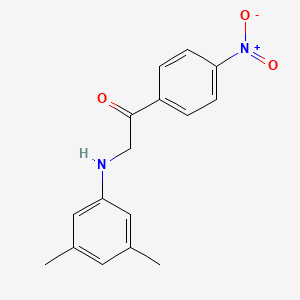
![6,6-Dimethyl-5-[(oxan-2-yl)oxy]hept-3-yn-2-one](/img/structure/B14467986.png)
